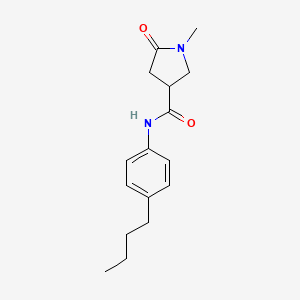![molecular formula C19H21NO4S B5433314 6-methoxy-4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}-2H-chromen-2-one](/img/structure/B5433314.png)
6-methoxy-4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds often involves the Pechmann condensation, which is a method used for the synthesis of coumarins by the condensation of phenols with β-ketoesters in the presence of concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of such compounds is characterized by a coumarin core, which is a polycyclic aromatic ring system formed by the fusion of a benzene ring to an alpha-pyrone ring .Chemical Reactions Analysis
Coumarins can undergo a variety of chemical reactions, including pericyclic reactions, organometallic reactions, and nucleophilic substitutions. They can also be used as precursors in the synthesis of other complex organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds depend on their specific structures. Generally, coumarins are crystalline compounds that are often fluorescent. They are usually well soluble in organic solvents but poorly soluble in water .Mécanisme D'action
The mechanism of action of coumarin derivatives can vary widely depending on their molecular structure and the target molecules they interact with. Some coumarin derivatives have been found to exhibit significant biological activities, including anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, anticancer, and many other types of activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-methoxy-4-[[2-methoxyethyl(thiophen-2-ylmethyl)amino]methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-22-8-7-20(13-16-4-3-9-25-16)12-14-10-19(21)24-18-6-5-15(23-2)11-17(14)18/h3-6,9-11H,7-8,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZLFPBBQIXPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CS1)CC2=CC(=O)OC3=C2C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dimethyl-5-{2-oxo-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethyl}pyrimidin-2-amine](/img/structure/B5433232.png)
![2-(1-pyrrolidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5433244.png)
![methyl 5-nitro-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B5433252.png)
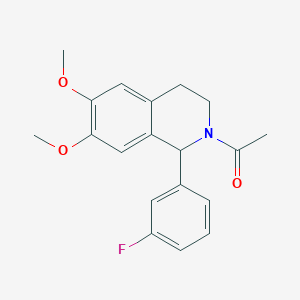
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5433270.png)
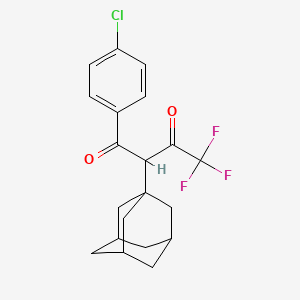

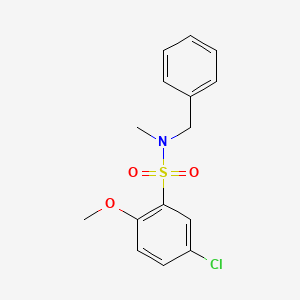
![1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5433294.png)
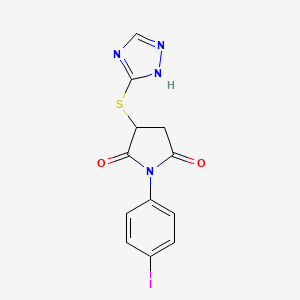
![5-(4-methylbenzylidene)-3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433318.png)

![N-bicyclo[2.2.1]hept-2-yl-4-isopropoxybenzamide](/img/structure/B5433330.png)
